2-ethoxy-N-(3-methylpyridin-2-yl)-5-(propan-2-yl)benzene-1-sulfonamide
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Overview
Description
2-ethoxy-N-(3-methylpyridin-2-yl)-5-(propan-2-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a benzene ring substituted with ethoxy, methylpyridinyl, and propan-2-yl groups, along with a sulfonamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(3-methylpyridin-2-yl)-5-(propan-2-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine.
Sulfonation: Introduction of the sulfonamide group.
Substitution: Introduction of ethoxy, methylpyridinyl, and propan-2-yl groups.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions. These methods may include:
Batch reactors: for small-scale production.
Continuous flow reactors: for large-scale production.
Catalysts: to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(3-methylpyridin-2-yl)-5-(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could yield amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. It may also serve as a reagent in various organic reactions.
Biology
In biological research, sulfonamides are often studied for their antimicrobial properties. This compound could be investigated for its potential as an antibiotic or antifungal agent.
Medicine
In medicine, sulfonamides are used to treat bacterial infections. This compound might be explored for its efficacy against specific bacterial strains.
Industry
In industry, sulfonamides are used in the production of dyes, agrochemicals, and other specialty chemicals. This compound could have applications in these areas as well.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(3-methylpyridin-2-yl)-5-(propan-2-yl)benzene-1-sulfonamide likely involves inhibition of bacterial enzymes. Sulfonamides typically inhibit dihydropteroate synthase, an enzyme involved in folate synthesis. This inhibition disrupts bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A well-known sulfonamide antibiotic.
Sulfadiazine: Another sulfonamide used in treating infections.
Sulfisoxazole: Used in combination with other antibiotics.
Uniqueness
2-ethoxy-N-(3-methylpyridin-2-yl)-5-(propan-2-yl)benzene-1-sulfonamide is unique due to its specific substituents, which may confer distinct chemical and biological properties. Its ethoxy, methylpyridinyl, and propan-2-yl groups could influence its solubility, reactivity, and biological activity compared to other sulfonamides.
Properties
IUPAC Name |
2-ethoxy-N-(3-methylpyridin-2-yl)-5-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-5-22-15-9-8-14(12(2)3)11-16(15)23(20,21)19-17-13(4)7-6-10-18-17/h6-12H,5H2,1-4H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVEBPRSVWPOVQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2=C(C=CC=N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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